[(Prop-2-en-1-yl)sulfanyl]methanol
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Overview
Description
[(Prop-2-en-1-yl)sulfanyl]methanol is an organic compound with the molecular formula C4H8OS It features a sulfanyl group attached to a prop-2-en-1-yl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Prop-2-en-1-yl)sulfanyl]methanol typically involves the reaction of prop-2-en-1-yl halides with thiols under basic conditions. One common method is the nucleophilic substitution reaction where prop-2-en-1-yl chloride reacts with methanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at room temperature, yielding this compound as the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
[(Prop-2-en-1-yl)sulfanyl]methanol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether under an inert atmosphere.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification or alkyl halides for alkylation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Esters, ethers, and other substituted derivatives.
Scientific Research Applications
[(Prop-2-en-1-yl)sulfanyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of [(Prop-2-en-1-yl)sulfanyl]methanol depends on its specific application. In biological systems, it may interact with cellular components through its sulfanyl and hydroxyl groups, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-[(Prop-2-en-1-yl)sulfanyl]pyridine: Similar structure with a pyridine ring instead of a methanol moiety.
3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole: Contains a triazole ring and additional functional groups.
Uniqueness
Its structure allows for versatile chemical modifications and diverse applications in various fields .
Properties
CAS No. |
62839-43-4 |
---|---|
Molecular Formula |
C4H8OS |
Molecular Weight |
104.17 g/mol |
IUPAC Name |
prop-2-enylsulfanylmethanol |
InChI |
InChI=1S/C4H8OS/c1-2-3-6-4-5/h2,5H,1,3-4H2 |
InChI Key |
LLBKXTWGRZDUPR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSCO |
Origin of Product |
United States |
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